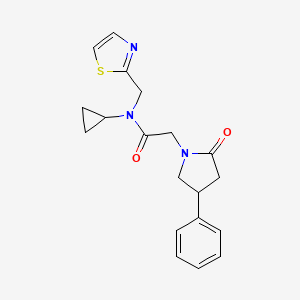

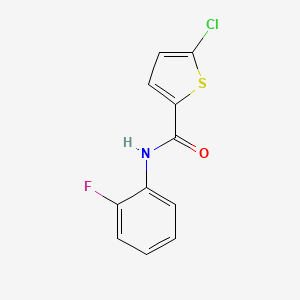

![molecular formula C17H12N2O4 B5553279 N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromene derivatives, including N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, can involve various strategies, including multi-component reactions that offer advantages in terms of efficiency and environmental friendliness. For instance, an efficient and eco-friendly procedure has been developed for the synthesis of chromene derivatives through a one-pot three-component condensation, demonstrating the versatility and adaptability of synthetic methods for these compounds (Jadhav et al., 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including the compound , often exhibits planarity and anti conformations concerning the C—N rotamer of the amide, with cis geometries regarding the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015). These structural features are crucial for understanding the compound's interactions and reactivity.

Chemical Reactions and Properties

Chromene derivatives participate in a variety of chemical reactions, leveraging their reactive centers for modifications and functionalizations. The presence of multiple reactive sites allows for the formation of diverse compounds with potential biological activities. For instance, the reactivity of β-enamino esters of chromenes has been explored for the synthesis of isolated and fused heterocycles, demonstrating the compound's versatility in organic synthesis (El-Rady & El-Azab, 2012).

Physical Properties Analysis

The physical properties of chromene derivatives can be significantly influenced by their molecular structure. Factors such as planarity and the presence of specific functional groups affect the compound's solubility, melting point, and crystalline form. Detailed structural analysis, such as X-ray crystallography, provides insights into the compound's conformation and how it impacts physical properties (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, including its reactivity and interaction with other molecules, are defined by its functional groups and molecular geometry. Studies have shown that the electronic environment provided by substituents on the phenyl ring plays a significant role in determining the pharmacological activities of chromene derivatives (Gomes et al., 2015).

Applications De Recherche Scientifique

Chemosensors for Metal Ions and Anions

A study by Meng et al. (2018) reported the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore. This sensor exhibited an “on-off-on” fluorescence response toward Cu2+ and H2PO4− ions in a mixed solvent, demonstrating potential for detecting these ions with high sensitivity and selectivity. The chemosensor's sequential recognition behavior could be repeated multiple times with minimal loss in fluorescence efficiency, highlighting its practical application in environmental and biological monitoring (Meng et al., 2018).

Molecular Probes for Hydroxyl Radicals

Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator. This study aimed to develop a more efficient method to quantify •OH radicals produced by radiation in aqueous solutions. The synthesized compound demonstrated improved quantum efficiency for detecting hydroxyl radicals compared to existing probes, offering a promising tool for researching oxidative stress and its biological implications (Singh et al., 2008).

Antimicrobial Agents

A series of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives were synthesized and evaluated for their antimicrobial activities. These compounds displayed significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. The study underlines the importance of the electronic environment provided by substituents on the phenyl ring for the compounds' pharmacological activities, indicating a direction for further structural optimization and drug development (Azab et al., 2017).

Synthesis and Structural Characterization

Gomes et al. (2015) conducted a detailed structural characterization of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives. This study provides insight into the compounds' conformations and electronic environments, which are crucial for understanding their reactivity and interaction with biological targets. Such structural elucidations are foundational for the rational design of molecules with enhanced therapeutic or diagnostic capabilities (Gomes et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c18-15(20)11-6-2-3-7-13(11)19-16(21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPPWGNMNMSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

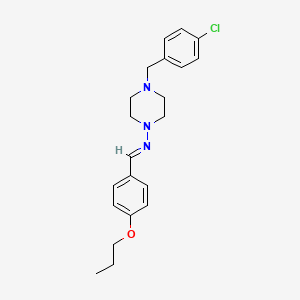

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

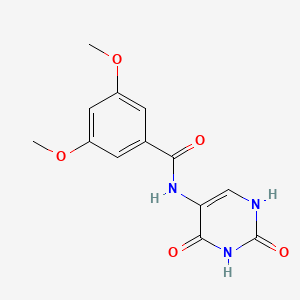

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

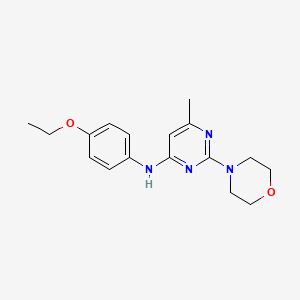

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)

![(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5553221.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)